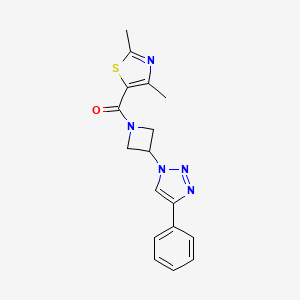
(2,4-dimethylthiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a thiazole ring, a triazole ring, and an azetidine ring. Thiazoles and triazoles are both heterocyclic compounds, which are often found in various pharmaceuticals due to their diverse biological activities .
Molecular Structure Analysis
The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The thiazole and triazole rings are five-membered rings with nitrogen and sulfur (thiazole) or nitrogen (triazole) atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Thiazoles and triazoles can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiazoles and triazoles are generally soluble in polar solvents .Scientific Research Applications
Antitumor and Antiviral Applications
A study by Jilloju et al. (2021) explored the synthesis of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones, starting from various precursors. These compounds were tested for their antiviral and antitumoral activities, with some showing promising results. The subtle structural variations allowed tuning of biological properties towards antiviral or antitumoral activity, highlighting the importance of molecular modifications in achieving desired biological effects (Jilloju et al., 2021).
Antimicrobial Activity
Another study focused on the synthesis of nitrogen and sulfur-containing heterocyclic compounds and their pharmacological evaluation. These compounds, including azetidinones and thiazolidinones, demonstrated significant antibacterial activity against several bacterial strains and antifungal activity against Candida albicans (Mistry & Desai, 2006).
Anticonvulsant and CNS Depressant Activities
The synthesis and evaluation of novel compounds with central nervous system (CNS) depressant activity were reported, where selected compounds showed potential antipsychotic effects and anticonvulsant properties. This research indicates the potential for designing new therapeutic agents targeting CNS disorders (Butler, Wise, & Dewald, 1984).
Synthesis and Characterization of Novel Compounds
In the realm of organic synthesis, novel compounds such as (2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanones have been synthesized and characterized for their antibacterial activities. Such studies contribute to the development of new chemical entities with potential therapeutic applications (Landage, Thube, & Karale, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as substituted (1-(benzyl)-1h-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, have been found to inhibit tubulin polymerization . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. They play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
Similar compounds have been found to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It involves a series of biochemical events leading to a characteristic cell morphology and death .
Biochemical Pathways
Similar compounds have been found to affect the cell cycle, specifically causing cell cycle arrest at the sub-g1 and g2/m phase . The cell cycle is a series of events that take place in a cell leading to its division and duplication. Disruption of the cell cycle can lead to cell death .
Result of Action
Similar compounds have been found to display cytotoxic activity against various cancer cell lines . Cytotoxicity is the quality of being toxic to cells. Compounds that are cytotoxic can kill cells, inhibit their proliferation, or disrupt their function .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-11-16(24-12(2)18-11)17(23)21-8-14(9-21)22-10-15(19-20-22)13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUJUKKQWUMOAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

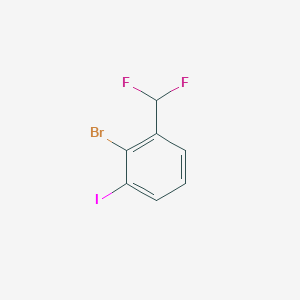
![N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2422412.png)
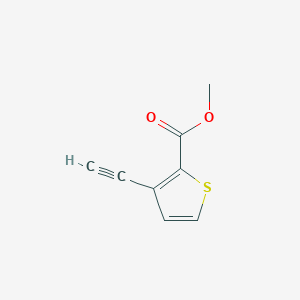
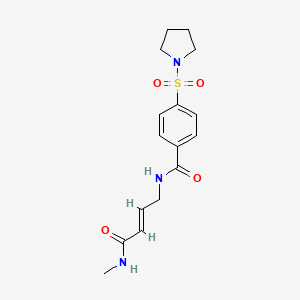
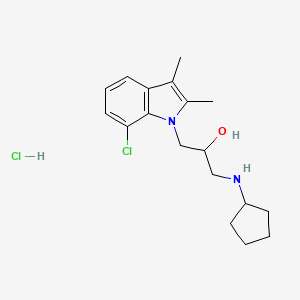
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2422421.png)
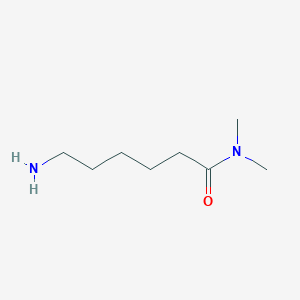
![N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2422424.png)
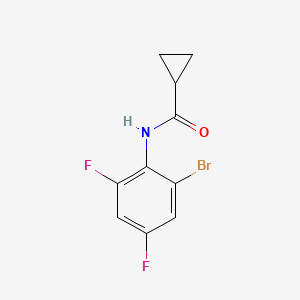
![Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B2422427.png)
![4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2422428.png)

![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422430.png)
